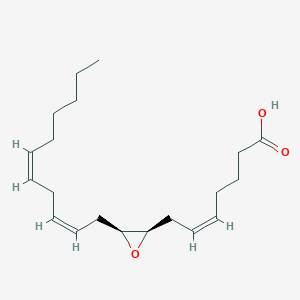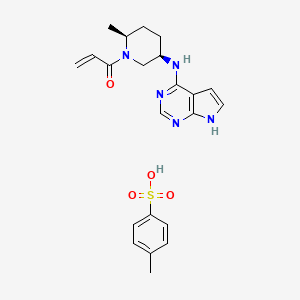
Methyl 2-(methyl-d3)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(methyl-d3)butanoate: is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of methyl 2-methylbutanoate, where three hydrogen atoms are replaced by deuterium atoms. It is commonly used in scientific research due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-(methyl-d3)butanoate can be synthesized through the esterification of 2-methylbutanoic acid with deuterated methanol (CD3OD). The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 2-(methyl-d3)butanoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products:
Oxidation: 2-methylbutanoic acid.
Reduction: 2-methylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(methyl-d3)butanoate is widely used in scientific research due to its deuterated nature. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and as a standard in analytical techniques like nuclear magnetic resonance spectroscopy.
Mecanismo De Acción
The mechanism of action of methyl 2-(methyl-d3)butanoate involves its interaction with various molecular targets and pathways. In metabolic studies, it acts as a tracer, allowing researchers to follow the metabolic pathways and understand the transformation of compounds. The presence of deuterium atoms can affect the rate of metabolic reactions, providing insights into the kinetics and dynamics of these processes.
Comparación Con Compuestos Similares
Methyl 2-methylbutanoate: The non-deuterated version of the compound.
Ethyl 2-methylbutanoate: An ester with an ethyl group instead of a methyl group.
Methyl 3-methylbutanoate: An isomer with the methyl group on the third carbon.
Uniqueness: Methyl 2-(methyl-d3)butanoate is unique due to the presence of deuterium atoms, which makes it valuable in studies requiring isotopic labeling. The deuterium atoms provide a distinct advantage in tracing and analyzing chemical and biological processes, making it a preferred choice in various research applications.
Propiedades
Fórmula molecular |
C6H12O2 |
|---|---|
Peso molecular |
119.18 g/mol |
Nombre IUPAC |
methyl 2-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3/i2D3 |
Clave InChI |
OCWLYWIFNDCWRZ-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(CC)C(=O)OC |
SMILES canónico |
CCC(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2-one](/img/structure/B12366191.png)
![disodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12366197.png)
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12366199.png)



![1,7a-Dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12366226.png)

